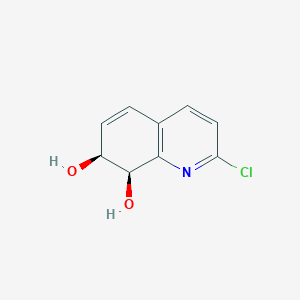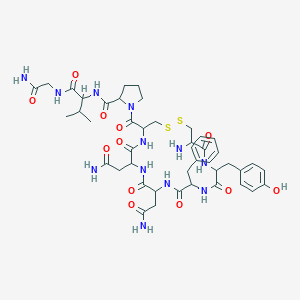
4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid, also known as TFB-TBOA, is a compound that has gained significant attention in the field of neuroscience research due to its ability to selectively block the glutamate transporter EAAT1. This compound has been found to be useful in studying the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mecanismo De Acción
4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid blocks the glutamate transporter EAAT1 by binding to its substrate binding site. This results in the inhibition of glutamate uptake, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid has been shown to have a number of biochemical and physiological effects. It has been found to reduce seizure activity in animal models of epilepsy, reduce neuronal damage in ischemic stroke, and improve motor function in animal models of Parkinson's disease. 4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid has also been found to increase the release of dopamine in the striatum, suggesting a potential role in the treatment of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid is its ability to selectively block the glutamate transporter EAAT1. This allows researchers to study the specific role of this transporter in various neurological disorders. However, 4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid has some limitations as well. It has been found to have off-target effects on other glutamate transporters, which can complicate data interpretation. Additionally, 4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid has poor solubility in aqueous solutions, which can limit its use in some experiments.
Direcciones Futuras
There are a number of future directions for research involving 4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid. One potential area of research is the development of more selective EAAT1 inhibitors. Another area of research is the use of 4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid in combination with other drugs to enhance its therapeutic effects. Finally, 4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid could be used to study the role of glutamate transporters in other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Métodos De Síntesis
The synthesis of 4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid involves the reaction of 4-trifluoromethylphenylboronic acid with 2-bromobiphenyl in the presence of a palladium catalyst. The resulting intermediate is then subjected to a hydroxypropionic acid derivative, resulting in the formation of 4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid.
Aplicaciones Científicas De Investigación
4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid has been extensively used in scientific research to study the role of glutamate transporters in various neurological disorders. It has been found to be particularly useful in studying the role of EAAT1 in epilepsy, where it has been shown to reduce seizure activity in animal models. 4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid has also been used to study the role of glutamate transporters in ischemic stroke, where it has been shown to reduce neuronal damage.
Propiedades
Número CAS |
141901-74-8 |
|---|---|
Nombre del producto |
4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid |
Fórmula molecular |
C22H17F3O3 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
3-hydroxy-2-(2-phenylphenyl)-3-[4-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C22H17F3O3/c23-22(24,25)16-12-10-15(11-13-16)20(26)19(21(27)28)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13,19-20,26H,(H,27,28) |
Clave InChI |
WZCPXDVHGSRSLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(C(C3=CC=C(C=C3)C(F)(F)F)O)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2C(C(C3=CC=C(C=C3)C(F)(F)F)O)C(=O)O |
Sinónimos |
4-TMBPA 4-trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid 4-trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid, (1:R2:R*,R*)-isomer 4-trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid, (1:R2:R*,S*)-isomer 4-trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid, (1:S2:R*,R*)-isomer 4-trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid, (2:R*,R*3:(+-))-isomer 4-trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid, (2:R*,S*3:(+-))-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Methyl (2R,3R,6R,8S,9R,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B234404.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B234410.png)

![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[4-(methylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B234427.png)
